Ethanone, 2,2-diethoxy-1,2-diphenyl-
Description
Ethanone, 2,2-diethoxy-1,2-diphenyl- is a substituted acetophenone derivative featuring two ethoxy groups and two phenyl groups attached to the central carbon adjacent to the ketone moiety. For instance, the dimethoxy analog, 2,2-dimethoxy-1,2-diphenylethanone (CAS 24650-42-8), has a molecular formula of C₁₆H₁₆O₃, a molecular weight of 256.30 g/mol, and documented phase-change data . The target compound’s ethoxy substituents likely enhance its lipophilicity compared to methoxy derivatives, influencing solubility and reactivity in synthetic applications such as adhesives or photoinitiators .
Properties
CAS No. |
41996-78-5 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2,2-diethoxy-1,2-diphenylethanone |
InChI |
InChI=1S/C18H20O3/c1-3-20-18(21-4-2,16-13-9-6-10-14-16)17(19)15-11-7-5-8-12-15/h5-14H,3-4H2,1-2H3 |
InChI Key |
GIMQKKFOOYOQGB-UHFFFAOYSA-N |
SMILES |
CCOC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OCC |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OCC |
Other CAS No. |
41996-78-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanone, 2,2-dimethoxy-1,2-diphenyl- (CAS 24650-42-8)
- Molecular Formula : C₁₆H₁₆O₃
- Molecular Weight : 256.30 g/mol
- Substituents : Two methoxy (-OCH₃) and two phenyl groups.
- Physical Properties : Documented melting point (Tfus) and enthalpy of fusion (ΔfusH) in NIST data .
Comparison: The dimethoxy derivative has a lower molecular weight and smaller alkoxy substituents compared to the diethoxy target compound.
Ethanone, 2,2-diethoxy-1-phenyl- (CAS 6175-45-7)
- Molecular Formula : C₁₂H₁₆O₃
- Molecular Weight : 208.25 g/mol
- Substituents : Two ethoxy (-OCH₂CH₃) groups and one phenyl group.
- Applications : Used in adhesives due to its ability to form stable polymeric networks .
Comparison : Unlike the target compound, this analog lacks a second phenyl group, significantly altering its electronic and steric profile. The single phenyl group may limit its utility in applications requiring aromatic stacking interactions.
Ethanone, 1,2-diphenyl- (Deoxybenzoin; CAS 451-40-1)
- Molecular Formula : C₁₄H₁₂O
- Molecular Weight : 196.24 g/mol
- Substituents: No alkoxy groups; two phenyl groups directly attached to the ethanone backbone.
- Applications: Intermediate in organic synthesis, particularly for benzodiazepines and flavonoids .
Deoxybenzoin’s lower molecular weight and planar structure enhance crystallinity, contrasting with the bulkier diethoxy-diphenyl analog.
Ethanone, 2-isobutoxy-1,2-diphenyl- (CAS 22499-12-3)
- Molecular Formula : C₁₈H₂₀O₂
- Molecular Weight : 268.35 g/mol
- Substituents : One isobutoxy (-OCH₂CH(CH₃)₂) and two phenyl groups.
- Physical Properties : Phase-change data available .
- Applications: Used as a photoinitiator (e.g., Triganol, Vicure 10) in UV-curable resins .
Structural and Functional Analysis
Table 1: Comparative Data for Ethanone Derivatives
Research Findings and Trends
- Synthetic Routes: highlights methods for synthesizing bromo-ethanone intermediates, suggesting analogous pathways for diethoxy-diphenyl derivatives via nucleophilic substitution or condensation reactions .
- Structure-Property Relationships: Alkoxy Chain Length: Longer or branched alkoxy groups (e.g., isobutoxy) increase molecular weight and hydrophobicity, enhancing solubility in non-polar matrices . Phenyl Substitution: Additional phenyl groups (e.g., 1,2-diphenyl vs. 1-phenyl) improve UV absorption, making such compounds suitable as photoinitiators .
- Applications : Ethoxy and methoxy derivatives are favored in adhesives, while bulkier alkoxy variants (e.g., isobutoxy) dominate in high-performance polymer chemistry .
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